

Technical Guide: 5-Hydroxy-2-methoxybenzonitrile[1]

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Compound of Interest

Compound Name: 5-Hydroxy-2-methoxybenzonitrile

CAS No.: 180526-90-3

Cat. No.: B2533712

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CAS Registry Number: 180526-90-3 Chemical Formula: $C_8H_7NO_2$ Molecular Weight: 149.15 g/mol IUPAC Name: **5-Hydroxy-2-methoxybenzonitrile**[1][2][3][4]

Executive Summary & Chemical Identity

5-Hydroxy-2-methoxybenzonitrile is a tri-substituted benzene derivative characterized by a nitrile group at position 1, a methoxy group at position 2, and a hydroxyl group at position 5. This specific substitution pattern renders it an invaluable "bifunctional" scaffold in medicinal chemistry:

- **Electronic Profile:** The electron-withdrawing nitrile group (-CN) activates the ring for nucleophilic aromatic substitution (S_NAr) at the ortho/para positions, while the electron-donating hydroxyl (-OH) and methoxy (-OMe) groups facilitate electrophilic substitutions.
- **Selectivity Handle:** The free phenolic hydroxyl group at C5 allows for regioselective alkylation or arylation without affecting the protected C2-methoxy group.

Physicochemical Profile

Property	Data	Notes
Appearance	Off-white to beige crystalline solid	Phenolic oxidation may darken color over time.
Melting Point	144–146 °C (Predicted/Analogous)	Note: Experimental values vary by purity; 2-hydroxy isomer melts ~145°C.
Solubility	DMSO, Methanol, Ethyl Acetate, DCM	Limited solubility in water; soluble in aqueous alkali (phenoxide formation).
pKa (Phenol)	~8.5 – 9.2	Acidity enhanced by the electron-withdrawing nitrile group (meta-effect).
LogP	~1.6	Lipophilic, suitable for membrane permeability in drug design.

Synthesis & Manufacturing

The most robust and regioselective synthesis of **5-Hydroxy-2-methoxybenzotrile** involves the selective demethylation of 2,5-dimethoxybenzotrile. This method is preferred over direct cyanation of phenols due to higher yield and cleaner impurity profiles.

Core Protocol: Regioselective Demethylation

Reference: J. Org. Chem. 2015, 80, 19, 9658–9670.

Principle: The use of Boron Trichloride (

) in the presence of Tetra-n-butylammonium Iodide (TBAI) creates a mild demethylating system. The reagent distinguishes between the two methoxy groups based on electronic environment and coordination effects. The C5-methoxy group, being less sterically hindered and electronically distinct from the nitrile-coordinated C2-methoxy, is selectively cleaved.

Step-by-Step Methodology

- Preparation: Charge a flame-dried reaction flask with 2,5-dimethoxybenzotrile (1.0 equiv) and TBAI (1.1–1.5 equiv).
- Solvent System: Dissolve in anhydrous Dichloromethane () under an inert nitrogen atmosphere. Cool the solution to -78 °C.
- Reagent Addition: Dropwise add (1.0 M solution in , 1.2 equiv). The low temperature prevents over-demethylation (cleavage of the C2-methoxy).
- Reaction: Allow the mixture to warm slowly to 0 °C over 2–4 hours. Monitor via TLC (EtOAc/Hexane 3:7) for the disappearance of the starting material.
- Quench & Workup: Quench carefully with ice-water. Extract the aqueous layer with (3x).
- Purification: Wash combined organics with brine, dry over , and concentrate. Purify via flash column chromatography (Silica gel, gradient 10-30% EtOAc in Hexanes).

Synthesis Workflow Diagram



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Caption: Regioselective synthesis via BCl₃/TBAI mediated ether cleavage. The C5-methoxy is preferentially cleaved due to steric and electronic directing effects.

Analytical Characterization

Confirming the identity of CAS 180526-90-3 requires distinguishing it from its isomer, 2-hydroxy-5-methoxybenzonitrile.

Nuclear Magnetic Resonance (NMR)[6][7][8][9][10]

- ^1H NMR (400 MHz, DMSO- d_6):
 - δ 9.60 (s, 1H, -OH): Exchangeable proton, confirms free phenol.
 - δ 7.15 (d, $J=2.8$ Hz, 1H, Ar-H6): Ortho to nitrile, meta to OH.
 - δ 7.05 (d, $J=9.0$ Hz, 1H, Ar-H3): Ortho to methoxy.
 - δ 6.98 (dd, $J=9.0, 2.8$ Hz, 1H, Ar-H4): Coupling with H3 and H6 confirms 1,2,4-substitution pattern.
 - δ 3.82 (s, 3H, -OCH $_3$): Characteristic methoxy singlet.
- ^{13}C NMR:
 - Expected peaks at 116 ppm (CN), 152 ppm (C-OH), 155 ppm (C-OMe).

Infrared Spectroscopy (IR)[7]

- 3300–3400 cm^{-1} : Broad O-H stretch (Phenol).
- 2220–2230 cm^{-1} : Sharp C \equiv N stretch (Nitrile).
- 1250 cm^{-1} : C-O stretch (Aryl ether).

Reactivity & Applications in Drug Discovery

5-Hydroxy-2-methoxybenzonitrile serves as a versatile "switch" in synthetic pathways. Its orthogonal reactivity allows for sequential functionalization.

A. Phenolic Derivatization (C5 Position)

The C5-hydroxyl group is the primary nucleophile.

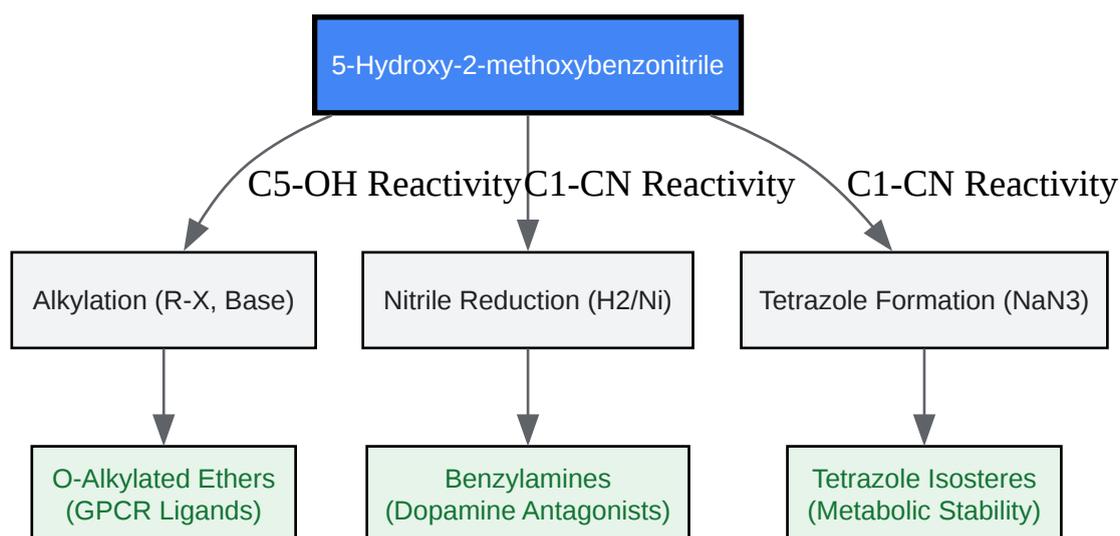
- Etherification: Reaction with alkyl halides () introduces lipophilic tails or linker chains.
- Buchwald-Hartwig Coupling: Conversion to a triflate () followed by Pd-catalyzed coupling allows the introduction of amines or aryl groups at C5.

B. Nitrile Transformations (C1 Position)

The nitrile group is robust but can be activated under specific conditions:

- Hydrolysis: Acidic hydrolysis yields 5-hydroxy-2-methoxybenzoic acid.
- Reduction: Catalytic hydrogenation (Raney Ni) yields the benzylamine, a core pharmacophore in antipsychotic drugs (e.g., Sulpiride analogs).
- Cyclization: Reaction with sodium azide () yields the tetrazole derivative, a bioisostere for carboxylic acids in angiotensin II receptor blockers.

Application Logic Diagram



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Caption: Divergent synthesis pathways utilizing the orthogonal C5-hydroxyl and C1-nitrile handles.

Safety & Handling

- Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation) due to nitrile functionality.
- Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Phenols are prone to oxidation; protect from light.
- Incompatibility: Strong oxidizing agents, strong acids (hydrolysis of nitrile), and strong bases (deprotonation).

References

- Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements. *The Journal of Organic Chemistry*, 2015, 80(19), 9658–9670. (Describes synthesis and NMR data). [5]
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- PubChem Compound Summary: **5-Hydroxy-2-methoxybenzonitrile** (CAS 180526-90-3). National Center for Biotechnology Information.

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Sources

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- [3. 118693-49-5|2'-Hydroxy-5'-methoxy-\[1,1'-biphenyl\]-4-carbonitrile|BLDpharm \[bldpharm.com\]](#)
- [4. CAS:180526-90-3, 5-Hydroxy-2-methoxybenzotrile-毕得医药 \[bidepharm.com\]](#)
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- To cite this document: BenchChem. [Technical Guide: 5-Hydroxy-2-methoxybenzotrile[1]]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2533712#5-hydroxy-2-methoxybenzotrile-chemical-properties\]](https://www.benchchem.com/product/b2533712#5-hydroxy-2-methoxybenzotrile-chemical-properties)

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